molecular formula C26H26N2O2 B15005171 N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide

N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide

Cat. No.: B15005171
M. Wt: 398.5 g/mol
InChI Key: PHJKKVFBPZKCDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a biphenyl core, a piperidine ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Mechanism of Action

The mechanism of action of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H26N2O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-2-phenylbenzamide

InChI

InChI=1S/C26H26N2O2/c1-19-11-9-10-18-28(19)26(30)23-16-7-8-17-24(23)27-25(29)22-15-6-5-14-21(22)20-12-3-2-4-13-20/h2-8,12-17,19H,9-11,18H2,1H3,(H,27,29)

InChI Key

PHJKKVFBPZKCDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.